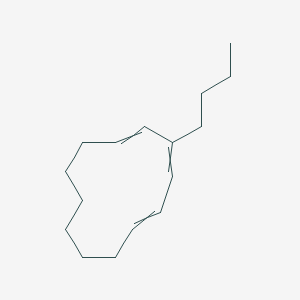

3-Butylcyclododeca-1,3,5-triene

Description

3-Butylcyclododeca-1,3,5-triene is a macrocyclic compound featuring a 12-membered carbon ring with three conjugated double bonds and a butyl substituent at position 3. Its structure implies possible uses in materials science (e.g., as a ligand or polymer precursor) or as a probe in membrane studies, analogous to other triene-containing compounds .

Properties

CAS No. |

144168-38-7 |

|---|---|

Molecular Formula |

C16H26 |

Molecular Weight |

218.38 g/mol |

IUPAC Name |

3-butylcyclododeca-1,3,5-triene |

InChI |

InChI=1S/C16H26/c1-2-3-13-16-14-11-9-7-5-4-6-8-10-12-15-16/h9,11-12,14-15H,2-8,10,13H2,1H3 |

InChI Key |

HLXKEGUJCDHKQN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=CCCCCCCC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butylcyclododeca-1,3,5-triene typically involves the trimerization of butadiene. This process is catalyzed by a mixture of titanium tetrachloride and ethylaluminum sesquichloride . The reaction conditions are carefully controlled to ensure the selective formation of the desired product. The trimerization reaction is carried out at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to maintain optimal reaction conditions. The product is then purified through distillation and other separation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Butylcyclododeca-1,3,5-triene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form cyclododecanone and other oxygenated derivatives.

Reduction: Hydrogenation of this compound leads to the formation of cyclododecane.

Substitution: The compound can undergo electrophilic substitution reactions, where the butyl group or the double bonds are targeted by electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and air in the presence of boric acid.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel is used for hydrogenation.

Substitution: Electrophiles such as halogens or sulfonyl chlorides are used under controlled conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Cyclododecanone and cyclododecanol.

Reduction: Cyclododecane.

Substitution: Various substituted cyclododecatrienes depending on the electrophile used.

Scientific Research Applications

3-Butylcyclododeca-1,3,5-triene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butylcyclododeca-1,3,5-triene involves its interaction with various molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates that participate in further chemical transformations.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

| Compound | Core Structure | Substituents | Key Characteristics |

|---|---|---|---|

| 3-Butylcyclododeca-1,3,5-triene | Cyclododecatriene (12-membered ring) | 3-butyl group | Macrocyclic conjugation, lipophilic |

| TMA-DPH (1-[4-(Trimethylamino)phenyl]-6-phenylhexa-1,3,5-triene) | Linear hexatriene | Trimethylamino (cationic), phenyl | Amphiphilic, fluorescence probe |

| Estrone (1,3,5-Estratrien-3-ol-17-one) | Fused tetracyclic steroid | Hydroxyl, ketone (steroidal backbone) | Hormonal activity, UV absorption |

Notes:

- This compound: The macrocyclic structure may reduce ring strain compared to smaller cycles, enhancing stability.

- TMA-DPH : The linear hexatriene with cationic and aromatic groups enables rapid insertion into lipid bilayers, making it a tool for studying membrane dynamics .

- Estrone : The steroidal triene system in ring A contributes to UV absorption and estrogenic activity, though its conjugation is less extended than in macrocycles .

Physical and Functional Properties

Fluorescence and Spectral Behavior

- TMA-DPH : Exhibits strong fluorescence upon embedding in lipid bilayers, used to monitor membrane phase transitions and asymmetry .

- Estrone : Absorbs UV light due to the triene system but lacks significant fluorescence; biological activity stems from steroidal interactions .

- This compound : Hypothesized to display fluorescence or UV absorption due to conjugation, but experimental confirmation is lacking.

Solubility and Membrane Interaction

Key Research Findings and Limitations

- TMA-DPH : Studies confirm its utility in quantifying lipid asymmetry and raft formation in neurodegenerative disease models .

- Estrone: Clinical relevance in endocrinology is well-documented, though its triene system is less studied compared to hormonal effects .

- This compound: No direct experimental data are available; comparisons rely on structural analogs. Further research is needed to validate hypothesized properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.